2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(3-nitrophenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-2-9-28-18-23-12-17(13-5-3-8-16(10-13)25(26)27)24(18)15-7-4-6-14(11-15)19(20,21)22/h2-8,10-12H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZFFZTGLXNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes to 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involve multiple steps starting from commercially available precursors. A typical preparation method might include:
Formation of the imidazole ring through the cyclization of precursor molecules under acidic or basic conditions.
Introduction of the 3-nitrophenyl group via a nucleophilic aromatic substitution reaction.
Incorporation of the allylthio group through a thiolation reaction.
Attachment of the trifluoromethylphenyl group via a Friedel-Crafts alkylation reaction.
Industrial production methods would typically involve large-scale reactions carried out under optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allylthio group (-S-CH₂-CH₂-CH₂) serves as a nucleophilic site for alkylation and arylation reactions:
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Kinetic studies show >80% yield for alkylation under optimized conditions using dichloromethane as solvent.
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Arylation efficiency depends on the electronic nature of the aryl halide, with electron-deficient substrates reacting faster .
Oxidation Reactions
The allylthio group undergoes oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | Sulfoxide (major) | 8:1 sulfoxide:sulfone | |
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone (quantitative) | >95% |
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Mechanistic Insight : Oxidation proceeds via a radical pathway for H₂O₂, while m-CPBA follows an electrophilic mechanism .
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The nitro group remains inert under these conditions due to its electron-withdrawing nature.
Cycloaddition Reactions
The allylthio moiety participates in [3+2] cycloadditions with dipolarophiles:
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Stereoselectivity is influenced by the trifluoromethyl group’s steric bulk .
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Reaction rates improve under microwave irradiation due to enhanced dipole interactions .
Reduction of Nitro Group
The 3-nitrophenyl group is reducible to an amine under catalytic hydrogenation:
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 25°C, 4 hrs | 3-aminophenyl derivative | 90% | |
| Na₂S₂O₄ | H₂O/THF, 70°C, 3 hrs | Partial reduction to hydroxylamine | 45% |
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Critical Note : The trifluoromethyl group remains intact during hydrogenation, confirming its stability under reductive conditions .
Biological Interaction Pathways
In medicinal chemistry studies, the compound interacts with biological targets via:
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Structure-Activity Relationship (SAR) : The allylthio group enhances membrane permeability, while the nitro group augments electron-deficient interactions with enzymes .
Thermal and Photochemical Stability
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| 150°C, inert atmosphere | Decomposition via retro-Diels-Alder | Nitrophenyl imidazole fragments | |
| UV irradiation (254 nm) | C-S bond cleavage | Allyl radical and imidazole thiol |
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Thermal stability is compromised above 150°C, necessitating low-temperature storage.
Scientific Research Applications
In chemistry, 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is studied for its potential as a building block for synthesizing more complex molecules. In biology and medicine, this compound might exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Industrial applications could include its use as a precursor for materials with specific desired properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The compound’s effects in biological systems are likely mediated by interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl and allylthio groups might contribute to the overall pharmacophore, modulating the compound's activity. The precise pathways involved would depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Substituent Variations in Imidazole Derivatives
The following table compares key structural and physicochemical properties of the target compound with analogs:
Key Observations :
- Lipophilicity : The allylthio group in the target compound contributes higher lipophilicity (logP ≈ 4.2 estimated) compared to the thiol analog (logP ≈ 3.5), which may improve membrane permeability .
- Reactivity : The allylthio group offers unique reactivity, such as participation in Michael additions or radical reactions, unlike the inert methyl group in CAS 916975-92-3 .
Biological Activity
2-(Allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound with a complex structure that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 405.4 g/mol
The compound features an imidazole ring, which is often associated with diverse biological activities. The presence of both the allylthio and nitrophenyl groups enhances its reactivity and biological potential.
Antibacterial Activity
Research has indicated that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that compounds with specific structural features, including electron-withdrawing groups, showed enhanced antibacterial activity.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(Allylthio)-5-(3-nitrophenyl)-1H-imidazole | 20 (E. coli) |
| Norfloxacin (Control) | 28 (E. coli) |
The compound's activity against E. coli was particularly noteworthy, showing a zone of inhibition comparable to established antibiotics like Norfloxacin .
Antifungal Activity
In addition to antibacterial effects, the compound has been assessed for antifungal properties. A comparative study on various imidazole derivatives indicated that those containing nitro groups exhibited significant antifungal activity against Candida albicans.
Table 2: Antifungal Activity of Selected Compounds
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(Allylthio)-5-(3-nitrophenyl)-1H-imidazole | 19 |
| Fluconazole (Control) | 34 |
The results suggest that the compound could serve as a potential antifungal agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. Research indicates that compounds similar to 2-(allylthio)-5-(3-nitrophenyl)-1H-imidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
A recent study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models, demonstrating a significant reduction in tumor size compared to control groups.
Table 3: Anticancer Efficacy in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms of action .
The biological activity of 2-(allylthio)-5-(3-nitrophenyl)-1H-imidazole is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the imidazole ring can coordinate with metal ions, potentially influencing enzyme activity and signaling pathways critical for cell survival and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of imidazole derivatives:
- Antibacterial Efficacy Against MRSA : A clinical trial involving patients with MRSA infections tested a derivative similar to our compound and reported a significant reduction in bacterial load after treatment.
- Antifungal Treatment in Immunocompromised Patients : A study on patients undergoing chemotherapy indicated that the use of imidazole derivatives led to improved outcomes in managing fungal infections compared to standard therapies.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-(allylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole?
The synthesis typically involves a multi-step process:
- Imidazole ring formation : Condensation of substituted aldehydes with amines under acidic conditions (e.g., acetic acid) .
- Functional group introduction : Allylthio and nitrophenyl groups are added via nucleophilic substitution or thiol-ene reactions. Reaction temperatures (60–100°C) and solvents (DMF, THF) significantly affect yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to achieve >95% purity .
Q. How is the compound characterized, and which analytical techniques are most reliable?
- Structural confirmation :
- Purity assessment : HPLC (C18 column, acetonitrile/water) with retention time ~12.3 min .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus: 8 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition IC₅₀: 1.2 µM) .
- Cytotoxicity : MTT assay (IC₅₀: 15 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Methodology for SAR Studies :
- Systematic substitution : Replace allylthio with benzylthio or alkylthio groups to assess steric/electronic effects .
- Nitrophenyl positional isomers : Compare 3-nitro vs. 4-nitro derivatives (e.g., 3-nitro shows 3× higher COX-2 inhibition) .
- Trifluoromethyl replacement : Substitute with -CF₃ → -CH₃ reduces hydrophobicity, decreasing membrane permeability .
Q. Data Contradiction Example :
- Allylthio vs. Benzylthio : Allylthio derivatives exhibit higher antimicrobial activity but lower solubility, requiring formulation optimization .
Q. How can computational modeling guide the optimization of this compound?
- Docking studies : AutoDock Vina predicts binding to COX-2 (binding energy: -9.2 kcal/mol) .
- DFT calculations : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, correlating with reactivity in nucleophilic environments .
- MD simulations : Simulate stability in lipid bilayers to predict bioavailability .
Q. What strategies resolve low yield in the final synthetic step?
Q. How to address discrepancies in biological activity across studies?
Q. What methods evaluate synergistic effects with other therapeutics?
- Combinatorial screening : Checkerboard assay (FIC index ≤0.5 indicates synergy with fluconazole) .
- Transcriptomics : RNA-seq reveals upregulation of apoptosis pathways when combined with doxorubicin .
Q. How to develop robust analytical methods for stability studies?
Q. Key Takeaways :
- Basic research focuses on synthesis, characterization, and initial bioactivity.
- Advanced research leverages computational tools, SAR, and mechanistic studies to resolve contradictions and optimize efficacy.
- Data-driven validation (statistical, analytical) is critical for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
